molecular formula C14H17F3N2O2 B2499816 Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate CAS No. 420844-59-3

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2499816
CAS No.: 420844-59-3
M. Wt: 302.297
InChI Key: HHPGLUUYZIDFPW-UHFFFAOYSA-N
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Description

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(5-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(5-(trifluoromethyl)phenyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGLUUYZIDFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.500 g (3.18 mmol) of ethyl piperidine-4-carboxylate, 0.866 g (4.77 mmol) of 2-chloro-5-trifluoromethylpyridine and 0.483 g (4.77 mmol) of triethylamine were reacted in dimethyl sulfoxide at 60° C. overnight. The reaction mixture was partitioned between ethyl acetate and water, the organic layer was washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to dryness to yield crude ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.866 g
Type
reactant
Reaction Step One
Quantity
0.483 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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